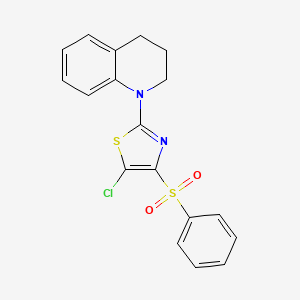
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a chloro group, a phenylsulfonyl group, and a 3,4-dihydroquinolin-1(2H)-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the various substituents. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the dihydroquinoline ring would contribute to the rigidity of the molecule, while the phenylsulfonyl group would add additional complexity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution. The chloro group could potentially be replaced by other groups in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its potential to form crystals.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and spectroscopic studies of thiazole and quinoline derivatives, highlighting methodologies for preparing these compounds under various conditions. For instance, studies have demonstrated the synthesis of hydrogenated thiazolo[2,3-a]isoquinolines and related compounds through reactions involving 3,4-dihydroisoquinoline derivatives, offering insights into their structural characteristics based on spectral data (Rozwadowska & Sulima, 2001). Similarly, the crystal structure of related thiadiazole compounds has been determined, providing foundational knowledge for understanding the structural aspects of such molecules (Malinovskii et al., 2000).
Antimicrobial and Antifungal Activities
Several studies have reported on the antimicrobial and antifungal properties of quinoline-thiazole hybrid compounds. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017). Moreover, heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Abdel-Mohsen, 2003).
Anticancer and Cytotoxic Activities
The cytotoxic activities of novel sulfonamide derivatives, including those with thiazole and quinoline moieties, have been investigated, with some compounds showing promising potency against cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antihyperglycemic Activities
Compounds incorporating tetrazoloquinoline and thiazolidinone structures have been synthesized and evaluated for their antihyperglycemic activities, revealing significant potential in managing hyperglycemia (Deshmukh et al., 2017).
Safety And Hazards
As with any chemical compound, handling “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Zukünftige Richtungen
The study of complex organic compounds like “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a rich field with many potential future directions. These could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and more.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)
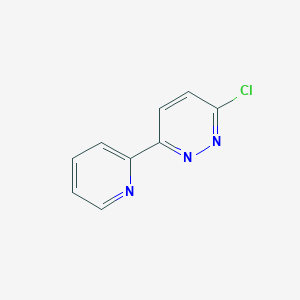
![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)
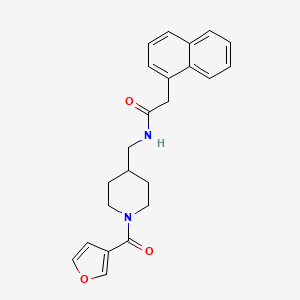
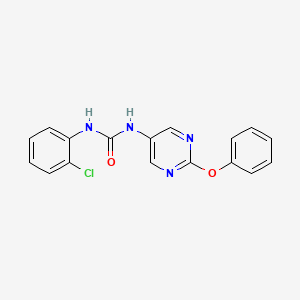
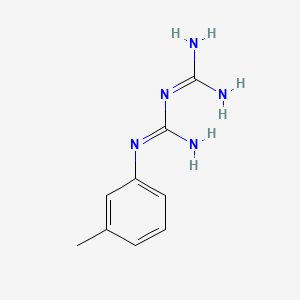
![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)
![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)